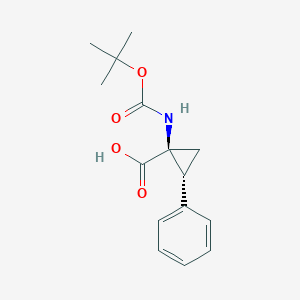

(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

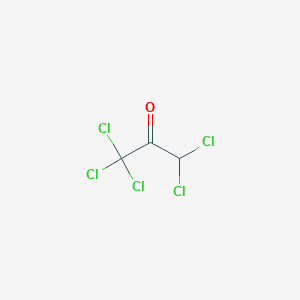

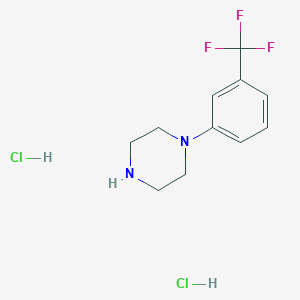

The compound is a type of amino acid with a cyclopropane ring, a phenyl group, and a carboxylic acid group . The “N-Boc” part suggests that the nitrogen atom in the amino group is protected by a tert-butoxycarbonyl (Boc) group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through cyclopropanation reactions . The Boc group can be introduced through a reaction with di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis

The molecular structure of this compound would likely include a cyclopropane ring with a phenyl group and a carboxylic acid group attached . The exact structure would depend on the positions of these groups on the ring.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the Boc group could be removed under acidic conditions . The compound might also participate in reactions involving the carboxylic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . For instance, its solubility would likely be influenced by the polar carboxylic acid group and the nonpolar phenyl group .科学的研究の応用

Understanding Peptide Structure and Dynamics

The study of peptides, including the use of spin label amino acids like TOAC, provides insights into peptide synthesis, backbone dynamics, and secondary structure analysis. Although the research focuses on TOAC, the methodology and outcomes offer a foundational understanding relevant to the study of peptides incorporating cyclopropane-based amino acids such as (1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid. These studies leverage a variety of spectroscopic techniques, including EPR, NMR, and X-ray crystallography, to elucidate peptide conformations and interactions with membranes, highlighting the compound's potential utility in probing peptide structure and function (Schreier et al., 2012).

Therapeutic Potential and Biological Activity

Research on boswellic acids and their synthetic derivatives, which are structurally distinct but share the common theme of cyclical and aromatic modifications, underscores the broader potential of cyclopropane-based compounds in therapeutic applications. These compounds demonstrate significant anti-inflammatory and anticancer activities, suggesting that (1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid could be explored for similar biomedical applications, given its unique structure which could influence biological activity (Hussain et al., 2017).

Photocatalytic Applications

In the realm of materials science, the development and modification of photocatalysts based on bismuth oxycompounds (BOC) showcase the importance of structural engineering at the molecular level for enhanced photocatalytic performance. This research avenue highlights the potential for cyclopropane-based compounds to contribute to the design and functionalization of novel photocatalytic materials, offering a gateway to environmental and technological applications (Ni et al., 2016).

Biotechnological and Nutritional Applications

The exploration of biotechnological routes based on lactic acid production from biomass and the transformation into valuable chemicals illustrates the versatility of carboxylic acids in industrial and health-related sectors. This perspective underscores the potential of cyclopropane-based amino acids in contributing to sustainable chemical synthesis and biotechnological innovations, promoting the development of green chemistry solutions (Gao et al., 2011).

Safety And Hazards

特性

IUPAC Name |

(1S,2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOVYASDUSWBOL-ABAIWWIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@]1(C[C@@H]1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)